S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate
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Overview
Description
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a dithiocarbonate ester group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate typically involves the reaction of 6-chloro-3-pyridylmethanol with carbon disulfide and an alkylating agent such as ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions . The general reaction scheme is as follows:
Step 1: 6-chloro-3-pyridylmethanol is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate intermediate.
Step 2: The intermediate is then alkylated with ethyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dithiocarbonate group is particularly reactive towards thiol groups in proteins, which can result in the formation of stable adducts and alteration of protein function .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridylmethanol: A precursor in the synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate.
Ethyl dithiocarbonate: A related compound with similar reactivity but lacking the pyridine ring.
6-chloro-3-pyridylmethyl O-methyl dithiocarbonate: A similar compound with a methyl group instead of an ethyl group on the dithiocarbonate ester.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the dithiocarbonate ester group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H10ClNOS2 |
---|---|
Molecular Weight |
247.8 g/mol |
IUPAC Name |
O-ethyl (6-chloropyridin-3-yl)methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 |
InChI Key |
BADCGKJZWSFCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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